molecular formula C10H10BrFO B8177554 2-Bromo-4-cyclobutoxy-1-fluorobenzene

2-Bromo-4-cyclobutoxy-1-fluorobenzene

Cat. No.: B8177554
M. Wt: 245.09 g/mol
InChI Key: DYKKXGBVRXBCDD-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclobutoxy-1-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and cyclobutoxy groups attached to a benzene ring

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclobutoxy-1-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives .

Scientific Research Applications

2-Bromo-4-cyclobutoxy-1-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclobutoxy-1-fluorobenzene involves its interaction with molecular targets through various pathways. The bromine and fluorine atoms can participate in halogen bonding, while the cyclobutoxy group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-cyclobutoxy-1-fluorobenzene is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

2-bromo-4-cyclobutyloxy-1-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKKXGBVRXBCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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